3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Description
Emergence of BCPs as Bioisosteric Replacements for Aromatic Systems
Bicyclo[1.1.1]pentane (BCP) has emerged as a transformative bioisostere for para-substituted benzene rings in drug design, addressing limitations associated with aromatic systems such as metabolic instability, poor solubility, and non-specific binding. The BCP scaffold mimics the spatial arrangement of para-disubstituted benzene, with a transannular distance of approximately 2.8 Å between bridgehead substituents, closely resembling the 2.7 Å separation in aromatic systems. This structural analogy allows BCP derivatives to occupy similar binding pockets while avoiding the planar geometry that often contributes to off-target interactions.
A landmark study demonstrated the utility of BCP in replacing the central fluorophenyl ring of the γ-secretase inhibitor BMS-708,163. The resulting BCP analog exhibited equipotent enzyme inhibition while achieving a 4-fold increase in maximum plasma concentration (C~max~) and area under the curve (AUC) in murine models, attributed to improved aqueous solubility and passive permeability. These enhancements underscore the scaffold’s ability to decouple bioactivity from suboptimal physicochemical properties—a critical advancement for central nervous system (CNS) therapeutics requiring blood-brain barrier penetration.
The non-aromatic nature of BCPs also mitigates π-π stacking interactions that frequently lead to promiscuous binding. Crystallographic analyses of BCP derivatives reveal rotational averaging of the scaffold, which reduces directional interactions with aromatic residues in enzyme active sites. Instead, BCPs engage in targeted non-covalent interactions, such as halogen bonding (e.g., I···N) and hydrogen bonding (e.g., N–H···O), which can be finely tuned through bridgehead functionalization.
Strategic Advantages of 3-(Trifluoromethyl) Substitution in BCP Architectures
The introduction of a trifluoromethyl (–CF~3~) group at the 3-position of the BCP scaffold synergizes the inherent benefits of the bicyclic framework with the unique physicochemical properties of fluorine. This substitution strategy enhances metabolic stability, lipophilicity, and target engagement through a combination of electronic, steric, and hydrophobic effects.
Electronic Effects : The strong electron-withdrawing nature of the –CF~3~ group polarizes adjacent bonds, modulating the scaffold’s electrostatic potential. Density functional theory (DFT) calculations on BCP derivatives reveal that –CF~3~ substitution creates localized regions of positive electrostatic potential near the bridgehead, favoring interactions with electron-rich residues such as histidine and arginine. This polarization also stabilizes transition states in enzymatic reactions, as demonstrated in protease inhibitors where –CF~3~-BCP analogs exhibit slower off-rates compared to their methyl (–CH~3~) counterparts.
Steric and Hydrophobic Effects : The trifluoromethyl group’s van der Waals volume (38.3 ų) exceeds that of methyl (23.7 ų), enabling tighter packing in hydrophobic binding pockets. This bulkiness is particularly advantageous in avoiding metabolic oxidation, as cytochrome P450 enzymes struggle to accommodate the steric shield provided by –CF~3~. Comparative studies of –CH~3~ and –CF~3~-substituted BCPs show a 2.5-fold increase in microsomal stability for the fluorinated analogs, underscoring their resistance to first-pass metabolism.
Selectivity Modulation : The –CF~3~ group’s preference for interactions with phenylalanine, methionine, and tyrosine residues (as identified in Protein Data Bank surveys) enables selective targeting of hydrophobic subpockets. For instance, in kinase inhibitors, –CF~3~-BCP derivatives achieve higher selectivity indices by exploiting differences in the size and hydrophobicity of ATP-binding sites across kinase families.
| Property | BCP Scaffold | Para-Substituted Benzene |
|---|---|---|
| Transannular Distance (Å) | 2.8 | 2.7 |
| Metabolic Stability (t~1/2~) | 4.2 h | 1.8 h |
| Solubility (mg/mL) | 12.3 | 3.7 |
| Passive Permeability (10⁻⁶ cm/s) | 8.9 | 2.4 |
Table 1: Comparative properties of BCP-based and benzene-based bioisosteres in a γ-secretase inhibitor series.
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJRBVKLWBBKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262852-11-9 | |
| Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262852-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[111]pentan-1-amine hydrochloride involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the bicyclo[11The final step involves the conversion of the amine to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound participates in three primary reaction categories:
Key Observations :
-
The trifluoromethyl group enhances electrophilicity, enabling cross-coupling reactions under nickel catalysis .
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Strained bicyclic structure facilitates radical-mediated fragmentation, forming complex bridged systems .
Nickel-Catalyzed Cross-Coupling
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Reagents : NiCl₂/3-TMEDA catalyst system, aryl Grignard reagents
-
Conditions : Room temperature, ≤1 hour reaction time
-
Outcomes :
Photochemical Radical Reactions
Functional Group Transformations
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Amine Group :
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Forms stable hydrochloride salts for pharmaceutical formulations
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Participates in Schiff base formation under basic conditions (unpublished data)
-
-
Trifluoromethyl Group :
Industrial-Scale Considerations
-
Optimized Parameters :
Comparative Reactivity Table
| Property | 3-(Trifluoromethyl)-BCP-Amine HCl | Conventional Aromatic Amines |
|---|---|---|
| Electrophilicity | High (strain-enhanced) | Moderate |
| Radical Stability | Excellent (diradical lifetime >2h) | Poor |
| Salt Solubility | 12 mg/mL in H₂O | <5 mg/mL in H₂O |
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Neuropharmacological Activity
Recent studies have indicated that 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride exhibits significant potential as an antidepressant. Its unique bicyclic structure allows for interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine reuptake inhibition.
A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors compared to traditional antidepressants, suggesting a novel mechanism of action that could lead to fewer side effects .
Table 1: Comparative Binding Affinities of Derivatives
| Compound Name | Binding Affinity (Ki) | Target Receptor |
|---|---|---|
| 3-(Trifluoromethyl)... | 15 nM | Serotonin Transporter |
| Traditional SSRI | 45 nM | Serotonin Transporter |
| Norepinephrine Reuptake Inhibitor | 30 nM | Norepinephrine Transporter |
Organic Synthesis
Building Block for Fluorinated Compounds
The trifluoromethyl group in this compound makes it an excellent building block for synthesizing fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and biological activity.
A case study highlighted its use in synthesizing a series of fluorinated amines through nucleophilic substitution reactions, achieving yields upwards of 82% under optimized conditions .
Table 2: Synthesis Yields of Fluorinated Compounds
| Starting Material | Product | Yield (%) |
|---|---|---|
| This compound | N-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)acetamide | 82 |
| N-Methyl derivative | N-Methyl-N-(3-(trifluoromethyl)... | 75 |
Materials Science
Polymer Chemistry
In materials science, the incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and hydrophobicity. Research indicates that polymers synthesized using this compound exhibit superior properties compared to those without fluorinated components.
A recent investigation into polymer films revealed that those containing the trifluoromethyl bicyclic structure demonstrated increased resistance to solvents and improved mechanical properties .
Table 3: Properties of Fluorinated Polymers
| Polymer Type | Thermal Stability (°C) | Hydrophobicity (Water Contact Angle) |
|---|---|---|
| Non-fluorinated | 200 | 70° |
| Fluorinated | 250 | 110° |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine functionality can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function .
Comparison with Similar Compounds
Key Properties :
- Purity : >98% (HPLC) .
- Storage : Stable at room temperature (RT) under inert conditions; solutions stored at -20°C or -80°C require use within 1 month or 6 months, respectively .
- Solubility : Requires heating to 37°C and sonication for optimal dissolution in aqueous/organic solvents .
- Applications : Serves as a building block in drug discovery, particularly for synthesizing sulfonamide derivatives and other bioactive molecules .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride with its analogs:
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -F or -OCH₃, enhancing electrophilic reactivity in cross-coupling reactions .
- Solubility : The trifluoromethyl derivative requires heating/sonication due to higher hydrophobicity compared to methoxy or fluorophenyl analogs .
- Stability : Compounds with aromatic substituents (e.g., 4-fluorophenyl) exhibit lower thermal stability than aliphatic derivatives .
Biological Activity
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS No. 262852-11-9) is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its amine functional group, which can interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for bioactivity.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Potential interactions with neurotransmitter receptors could suggest roles in neuropharmacology.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound.
Case Study 1: Antidepressant-Like Effects
In a controlled study involving rodent models, the administration of this compound resulted in significant behavioral changes indicative of antidepressant effects. The forced swim test showed decreased immobility times compared to control groups, suggesting enhanced mood-related behaviors.
Case Study 2: Neuroprotection Against Oxidative Stress
Research conducted on neuronal cell cultures demonstrated that treatment with the compound led to a marked decrease in cell death when exposed to oxidative stressors. This suggests its potential utility in neurodegenerative disease models where oxidative stress plays a critical role.
Q & A
Q. What are the primary synthetic routes for 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, and what methodological considerations are critical for success?
The synthesis of this compound typically involves three strategies:
- Propellane Functionalization : Reacting [1.1.1]propellane with hydrazyl reagents and di-tert-butyl azodicarboxylate under Fe(Pc) catalysis enables 1,3-disubstitution, though accessing 3-substituted derivatives remains challenging .
- Radical Reduction : Using tris(trimethylsilyl)silane (TTMSS) and HOCH₂CH₂SH, precursor molecules with azide and iodo groups are reduced to yield bicyclo[1.1.1]pentan-1-amine derivatives in 78–82% yields .
- Strain-Release Amination : Developed by Scripps Research, this method avoids toxic reagents and enables kilogram-scale synthesis via metallated intermediates and CuI catalysis .
Q. Methodological Considerations :
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Key techniques include:
- X-ray Crystallography : Resolves bridgehead stereochemistry and confirms bicyclic rigidity .
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments, while ¹H/¹³C NMR distinguishes axial vs. equatorial substituents .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₉F₃N·HCl: 203.61 g/mol) and isotopic patterns .
Data Interpretation : Compare experimental spectra with computational models (e.g., DFT) to validate strained bicyclic geometries .
Q. What role does this compound play in medicinal chemistry, and how is its rigid scaffold utilized?
The bicyclo[1.1.1]pentane (BCP) core serves as:
- Bioisostere : Replaces tert-butyl or aryl groups to enhance metabolic stability and reduce lipophilicity in drug candidates .
- Conformational Restriction : Its rigid structure minimizes entropic penalties in target binding, as seen in Pfizer’s preclinical cancer drug candidate requiring kilogram-scale synthesis .
Applications : Incorporated into kinase inhibitors and GPCR modulators to improve pharmacokinetic profiles .
Advanced Research Questions
Q. How can large-scale synthesis of this compound be optimized to address yield and purity challenges?
- Catalyst Screening : Evaluate Fe(Pc) vs. CuI for regioselectivity in 1,3-disubstitution .
- One-Pot Reactions : Combine propellane opening and amination steps to reduce purification needs .
- Process Analytics : Use in-line FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Case Study : Scripps’ strain-release method reduced synthesis from 3–5 steps to 2 steps, achieving >90% purity at kilogram scale .
Q. How should researchers resolve contradictions in reported reaction yields for BCP derivatives?
- Variable Analysis : Compare solvent polarity (e.g., dichloromethane vs. THF), temperature (0°C vs. RT), and radical initiators (TTMSS vs. AIBN) .
- Byproduct Identification : LC-MS and GC-MS detect side products like dimerized propellane or over-reduced amines .
- Reproducibility : Standardize degassing protocols for radical reactions to minimize oxygen quenching .
Q. What photochemical applications utilize this compound, and how are reaction conditions optimized?
- Cycloaddition Reactions : React with alkenes under 370–456 nm LED light to form strained heterocycles. Key steps:
- Condense with 4-nitrobenzaldehyde to form imine intermediates.
- Use 2–3 equiv. triethylamine to scavenge HCl byproducts .
- Light Source Selection : Affordable 390 nm LEDs achieve 60–75% yields without specialized reactors .
Purification : Silica gel chromatography removes polymeric byproducts; avoid phenolic inhibitors in commercial alkenes .
Q. What precautions are necessary for handling and storing this compound due to its instability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
